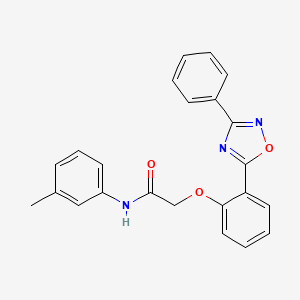
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAA belongs to the class of compounds known as oxadiazoles, which have been shown to possess a wide range of biological activities.
科学研究应用
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
This compound has also been studied for its potential applications in the field of neuroscience. This compound has been shown to possess neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound works by protecting neurons from oxidative stress and inflammation, which are two key factors that contribute to the progression of these diseases.
作用机制
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. This compound has also been shown to activate the p53 pathway, which is a key pathway involved in apoptosis. In addition, this compound has been shown to modulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and proliferation, induces apoptosis, and modulates the expression of several genes involved in cancer cell growth and survival. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to possess neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in scientific research is its potent anti-cancer activity. This compound has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, making it a suitable compound for cancer research. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for scientific research.
One of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to possess cytotoxic activity against normal cells, which can limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from lab experiments.
未来方向
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. One area of research is to further elucidate the mechanism of action of this compound. Understanding how this compound works at the molecular level can help identify new targets for cancer therapy and neuroprotection.
Another area of research is to develop new derivatives of this compound with improved potency and selectivity. By modifying the chemical structure of this compound, it may be possible to develop compounds with improved anti-cancer activity and reduced toxicity.
Finally, future research can focus on the development of new drug delivery systems for this compound. By encapsulating this compound in nanoparticles or liposomes, it may be possible to improve its bioavailability and reduce its toxicity, making it a more viable compound for clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound possesses potent anti-cancer activity and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. The mechanism of action of this compound is not fully understood, but it is believed to work through multiple pathways. While there are limitations to using this compound in lab experiments, there are also several future directions for research that can help improve its efficacy and reduce its toxicity.
合成方法
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with m-toluidine in the presence of acetic anhydride and a catalyst. The resulting product is purified through column chromatography to obtain pure this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a suitable compound for scientific research.
属性
IUPAC Name |
N-(3-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-21(27)15-28-20-13-6-5-12-19(20)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZFFPQLZFGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

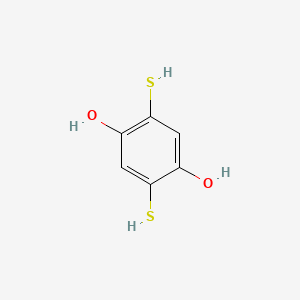
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


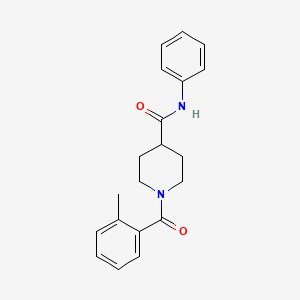
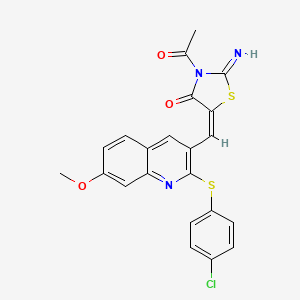
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
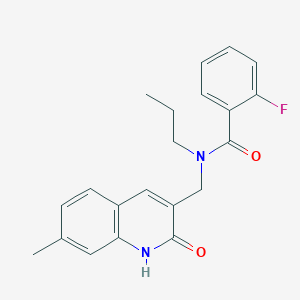

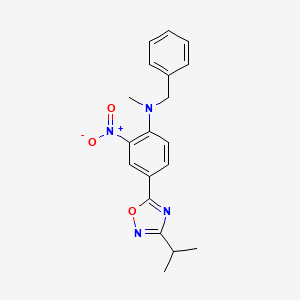
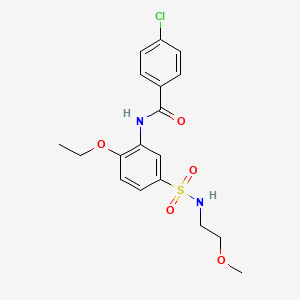
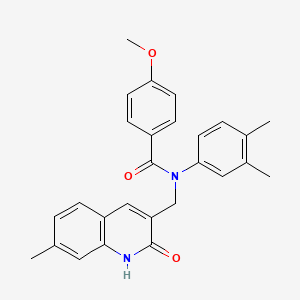
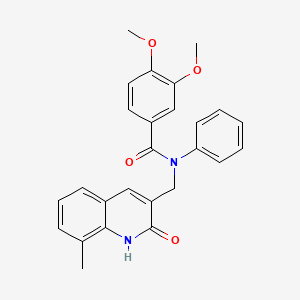
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)